![molecular formula C24H27NO2 B310287 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B310287.png)
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide, also known as BCEP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BCEP is a propanamide derivative that possesses a unique chemical structure, making it a promising candidate for drug development. BCEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various cellular pathways. 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to exhibit vasodilatory effects by activating the nitric oxide (NO) pathway. Additionally, 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to reduce blood pressure and exhibit vasodilatory effects by activating the NO pathway. Additionally, 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is its unique chemical structure, which makes it a promising candidate for drug development. 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to exhibit potent therapeutic effects in various diseases, making it a potential target for drug development. However, one of the limitations of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide research. One potential direction is to further investigate its anticancer activity and explore its potential use in combination with other chemotherapeutic agents. Another potential direction is to study its potential use in the treatment of cardiovascular diseases and explore its mechanism of action in more detail. Additionally, further studies are needed to explore its potential use in the treatment of neurological disorders and to investigate its safety and toxicity profiles in vivo.
Métodos De Síntesis
The synthesis of 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide involves the reaction of 3-benzoylbenzoic acid with 2-(1-cyclohexen-1-yl)ethylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reaction yields 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide as a white crystalline solid with a high yield and purity.
Aplicaciones Científicas De Investigación
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been studied extensively for its potential therapeutic applications in various diseases. 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to exhibit vasodilatory effects and reduce blood pressure. Additionally, 2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to possess neuroprotective properties.
Propiedades
Nombre del producto |
2-(3-benzoylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide |
|---|---|
Fórmula molecular |
C24H27NO2 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
2-(3-benzoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C24H27NO2/c1-18(24(27)25-16-15-19-9-4-2-5-10-19)21-13-8-14-22(17-21)23(26)20-11-6-3-7-12-20/h3,6-9,11-14,17-18H,2,4-5,10,15-16H2,1H3,(H,25,27) |
Clave InChI |
ZERPSVOQQGFLCD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)NCCC3=CCCCC3 |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NCCC3=CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



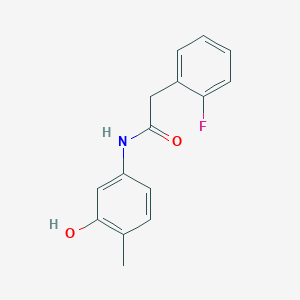
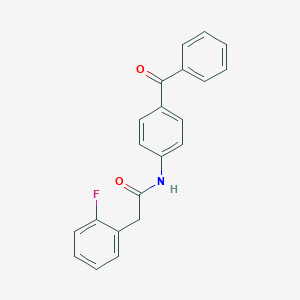
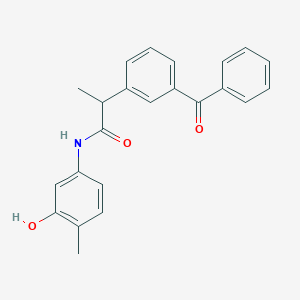
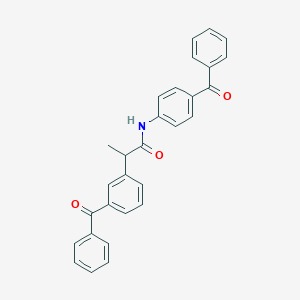
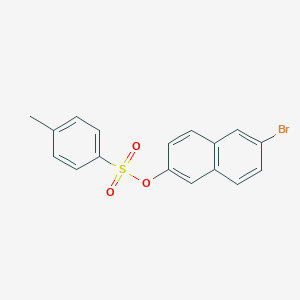

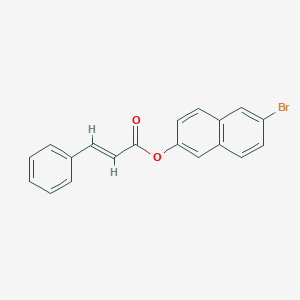
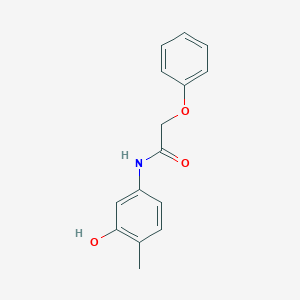


![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)


